Setastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPHZOBAOWFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867067 | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64294-95-7 | |
| Record name | Setastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Setastine
Setastine's Mechanism of Action at the Molecular and Cellular Level
This compound exerts its therapeutic effects through interactions at the molecular and cellular levels, primarily by modulating histamine (B1213489) receptors and influencing inflammatory pathways.
Histamine H1 Receptor Antagonism and Binding Dynamics
This compound functions as a potent and highly selective antagonist of the histamine H1 receptor. wikipedia.orgnih.gov This antagonism involves competitively binding to the H1 receptor sites, thereby preventing histamine from binding and triggering downstream signaling pathways that lead to allergic symptoms. patsnap.com By blocking histamine's action at H1 receptors, this compound effectively mitigates symptoms such as itching, swelling, redness, and increased mucus production. patsnap.com this compound has demonstrated a high affinity for H1 receptors, contributing to its efficacy in alleviating allergic manifestations. patsnap.com Studies, such as those using displacement assays with [3H]-mepyramine, are employed to characterize the binding affinity of antihistamines like this compound to the H1 receptor. frontiersin.org The binding dynamics, including the target residence time, are considered important predictors of the in vivo efficacy of H1 receptor antihistamines. frontiersin.org
Modulatory Effects on Inflammatory Pathways and Mediator Release
Beyond its direct H1 receptor antagonism, this compound has also shown modulatory effects on broader inflammatory pathways and the release of various mediators involved in allergic reactions. patsnap.com
This compound possesses the ability to stabilize mast cells. patsnap.com Mast cells play a crucial role in allergic responses by releasing histamine and other inflammatory mediators upon activation. cebm.netnih.gov Mast cell stabilization by this compound inhibits the degranulation of these cells, thereby preventing the release of pre-stored mediators, including histamine. patsnap.comwikipedia.org This inhibitory effect on histamine release from mast cells further contributes to this compound's anti-allergic properties. patsnap.com
This compound has been reported to influence the release of other inflammatory mediators, such as leukotrienes and prostaglandins (B1171923). patsnap.com Leukotrienes and prostaglandins are lipid-based signaling molecules derived from arachidonic acid, involved in inflammatory processes. britannica.comtg.org.au Leukotrienes, for instance, are known to contribute to bronchoconstriction and increased vascular permeability. tg.org.au Prostaglandins are involved in a wide range of physiological processes, including inflammation. britannica.comnobelprize.org By inhibiting the release of these mediators, this compound enhances its effectiveness in managing allergic reactions. patsnap.com
Mast Cell Stabilization and Histamine Release Inhibition
In Vivo Pharmacodynamics of this compound
The in vivo pharmacodynamics of this compound refer to its effects within living organisms, particularly concerning its antihistaminic efficacy. Pharmacodynamic studies in animal models are crucial for understanding a drug's effects and can help predict its therapeutic actions. jiaci.orgfrontiersin.org
Antihistaminic Efficacy in Animal Models
The antihistaminic efficacy of this compound has been evaluated in various animal models. This compound HCl has demonstrated potent antagonism of histamine H1 receptor-mediated responses in these models. nih.gov Its antihistamine activity has been shown to be comparable to that of other known antihistamines in assays such as the inhibition of histamine-induced lethality and bronchospasm in guinea pigs, reduction of plasma extravasation in rats, and inhibition of contractile action in isolated guinea pig ileum. nih.gov Furthermore, this compound HCl has been shown to inhibit anaphylactic shock in sensitized guinea pigs. nih.gov These in vivo studies in animal models provide evidence of this compound's effectiveness as an antihistamine. researchgate.net
| Animal Model | Measured Effect | This compound HCl Result | Reference |
| Guinea Pig (histamine-induced) | Lethality and Bronchospasm | Similar inhibition to clemastine (B1669165) fumarate (B1241708) | nih.gov |
| Rat (histamine-induced) | Plasma Extravasation | Inhibition | nih.gov |
| Isolated Guinea Pig Ileum | Contractile action (histamine-induced) | Inhibition | nih.gov |
| Sensitized Guinea Pig (anaphylactic) | Anaphylactic shock | Inhibition | nih.gov |
Histamine-Induced Lethality and Bronchospasm Assays
Studies in guinea pigs have demonstrated that this compound is effective in inhibiting histamine-induced lethality and bronchospasm. nih.govncats.io The antihistamine activity of this compound hydrochloride in these assays has been reported to be similar to that of clemastine fumarate. nih.gov
Plasma Extravasation Models
In rat models, this compound hydrochloride has shown activity in inhibiting plasma extravasation induced by histamine. nih.govncats.io This effect is comparable to that observed with clemastine fumarate in similar experimental settings. nih.gov Plasma extravasation is a key component of the inflammatory response mediated by histamine, and its inhibition by this compound highlights the compound's ability to counteract this effect. nih.govgoogle.comgoogle.comphysionet.org
Isolated Organ Contractile Action Studies
The contractile action of histamine on isolated organs, such as the guinea-pig ileum, is a classic model for evaluating antihistamine activity. nih.govnih.govresearchgate.net this compound hydrochloride has been studied in isolated guinea-pig ileum preparations, where it demonstrates inhibitory effects on histamine-induced contractions. nih.gov The activity of this compound in this assay is considered to be similar to that of clemastine fumarate. nih.gov
Central Nervous System Effects and Non-Sedative Profile of this compound
A significant aspect of this compound's pharmacological profile is its reduced tendency to cause central nervous system (CNS) depression, contributing to its classification as a non-sedative antihistamine. nih.govncats.io This is in contrast to some first-generation antihistamines which readily cross the blood-brain barrier and interact with central histamine H1 receptors, leading to sedation. alleviaallergy.co.uknih.gov
Blood-Brain Barrier Penetration Studies
This compound is reported to penetrate the blood-brain barrier poorly. alleviaallergy.co.ukwikipedia.org This limited penetration is a key factor contributing to its weaker CNS effects compared to antihistamines that more readily cross this barrier. alleviaallergy.co.ukwikipedia.org Displacement studies using 3H-mepyramine have indicated that this compound hydrochloride has a significantly weaker affinity for central nervous system H1-receptors than clemastine fumarate. nih.govncats.io
Quantitative Electroencephalography (EEG) Studies
Quantitative electroencephalography (EEG) has been utilized to assess the effects of this compound on brain electrical activity, providing objective measures related to CNS effects. frontiersin.orgresearchgate.netekb.egmdpi.com In a double-blind, placebo-controlled, cross-over study involving healthy male volunteers, the effects of this compound (Loderix) on EEG were investigated in comparison to terfenadine (B1681261) and chloropyramine (B1668806) HCl. nih.gov The study found that this compound affected the posterior alpha/theta ratio in the same direction as terfenadine, a drug considered favorable in terms of sedative side effects, and in the opposite direction compared to chloropyramine HCl. nih.gov Additionally, this compound increased the beta frequency range in the median areas of both hemispheres and increased the total EEG power. nih.gov These findings suggest that this compound's action on the EEG is similar to that of terfenadine and does not indicate a sedative action based on the spectral parameters. nih.gov
Receptor Selectivity Profile of this compound
This compound is characterized by its high selectivity for the histamine H1 receptor. Studies have demonstrated a notable absence of significant interaction with other receptor types, contributing to its specific pharmacological profile as an antihistamine nih.govncats.io.
Absence of Anticholinergic Effects
Pharmacological evaluations of this compound have indicated a lack of anticholinergic effects. This suggests that this compound does not significantly bind to or antagonize muscarinic cholinergic receptors, which are often associated with side effects such as dry mouth, blurred vision, and urinary retention observed with some older antihistamines nih.govncats.iouomustansiriyah.edu.iq. The absence of anticholinergic activity is a key aspect of this compound's selectivity profile nih.govncats.io.
Absence of Anti-adrenergic Effects
Research findings report that this compound does not exhibit anti-adrenergic effects. This indicates that the compound does not significantly interact with alpha or beta adrenergic receptors nih.govncats.io. The lack of anti-adrenergic activity is important for avoiding potential cardiovascular or other systemic effects mediated by these receptors nih.govncats.io.
Absence of Antiserotonergic Effects
Studies have shown that this compound has no detectable antiserotonergic effect. This means that this compound does not significantly antagonize serotonin (B10506) receptors nih.govncats.io. The absence of interaction with serotonergic pathways contributes to its selective action on the histaminergic system nih.govncats.io.
Based on the available information, a summary of this compound's receptor selectivity profile can be presented:
| Receptor Type | Interaction with this compound |
| Histamine H1 Receptor | Potent Antagonist |
| Muscarinic Receptors | No detectable effect |
| Adrenergic Receptors | No detectable effect |
| Serotonergic Receptors | No detectable effect |
Cardiovascular Safety Profile in Preclinical Models
Preclinical investigations into the cardiovascular safety of this compound have been conducted. Studies in animal models, such as cats, have reported that this compound shows no cardiovascular effects nih.govncats.io. This finding suggests a favorable cardiovascular safety profile in these preclinical settings nih.govncats.io. Preclinical cardiovascular safety assessment is a critical part of drug development, involving the evaluation of hemodynamic and electrocardiographic endpoints in various animal models to identify potential cardiotoxicity risks nih.govnih.govresearchgate.net. The reported absence of cardiovascular effects in preclinical studies indicates a low likelihood of this compound causing cardiovascular issues in these models nih.govncats.io.
| Preclinical Model | Observed Cardiovascular Effects |
| Cats | No cardiovascular effects observed nih.govncats.io |
Pharmacokinetic Investigations of Setastine
Absorption and Bioavailability Studies of Setastine
Absorption refers to the process by which a drug enters the systemic circulation, while bioavailability describes the fraction of an administered dose of unchanged drug that reaches the systemic circulation. jcu.edu.au
Oral Bioavailability Characteristics of this compound
This compound hydrochloride has demonstrated good oral effectiveness. nih.gov Studies evaluating the oral bioavailability of this compound hydrochloride syrup compared to a reference tablet formulation in healthy volunteers have been conducted. researchgate.netresearchgate.net
Comparative Bioequivalence Research of this compound Formulations
The study involved a single oral dose administration to healthy male volunteers in an open, randomized, crossover design. researchgate.netresearchgate.net Serum concentrations of this compound hydrochloride were measured using LC-MS/MS. researchgate.net
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride Syrup and Reference Tablet in Healthy Volunteers researchgate.net
| Parameter | This compound HCl Syrup (Mean ± SD) | Reference Tablet (Mean ± SD) |
| t1/2 (h) | 13.09 ± 5.248 | 12.96 ± 4.670 |
| tmax (h) | 2.9 ± 0.31 | 3.00 ± 0.22 |
| Cmax (pg·mL-1) | 1759.6 ± 578.6 | 1707.1 ± 677.4 |
| AUC0~48h (pg·h·mL-1) | 17928.6 ± 10964.4 | 17388.3 ± 11154.5 |
| AUC0~∞ (pg·h·mL-1) | 19940.9 ± 13237.7 | 19528.4 ± 14164.6 |
| Relative Bioavailability (AUC0~8h) (%) | 107.0 ± 23.9 | - |
Note: Data extracted from a study on bioequivalence of this compound hydrochloride syrup in healthy volunteers. researchgate.net
Distribution Profile of this compound
Drug distribution is the process by which a drug reversibly leaves the bloodstream and enters the body's tissues and fluids. jcu.edu.au
Assessment of Tissue Distribution
While specific detailed tissue distribution data for this compound in humans is limited in the provided search results, general pharmacokinetic principles indicate that a drug's physicochemical properties, such as its partition coefficient, influence its distribution into tissues. jcu.edu.au
Evaluation of Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a protective barrier that limits the passage of many substances from the bloodstream into the central nervous system (CNS). diva-portal.orgnih.govmdpi.com this compound is reported to penetrate the blood-brain barrier poorly. wikipedia.org This poor penetration is associated with it being only mildly sedating compared to some other antihistamines. wikipedia.org Studies involving displacement assays with 3H-mepyramine have indicated that this compound HCl has a significantly weaker affinity for central nervous system H1-receptors compared to clemastine (B1669165) fumarate (B1241708), supporting its limited CNS penetration. nih.gov
Metabolism and Excretion Pathways of this compound
Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its elimination. Excretion is the removal of the drug and its metabolites from the body. jcu.edu.au
Information regarding the specific metabolism and excretion pathways of this compound is limited in the provided search results. However, it is generally understood that the liver and kidneys are primary organs involved in drug metabolism and excretion. patsnap.com Some information suggests that metabolism can involve demethylation and hydroxylation pathways. googleapis.com Patients with severe liver or kidney disease may experience altered metabolism and excretion of this compound. patsnap.com Furthermore, interactions with CYP450 enzymes, which are involved in drug metabolism, can affect this compound plasma concentrations. patsnap.com Inhibitors of CYP450 enzymes may increase this compound concentration, while inducers may decrease it. patsnap.com
Identification of Metabolic Pathways and Metabolites
The metabolism of this compound involves its biotransformation within the body. While specific detailed metabolic pathways for this compound are not extensively described in the immediate search results, antihistamines, in general, undergo significant biotransformation, often involving oxidative metabolism nih.gov. Classic antihistamines, for instance, are highly lipophilic and subject to considerable biotransformation nih.gov. Metabolic studies are essential in drug development to identify metabolites, as they can be pharmacologically active or toxic ijpras.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for the detection and identification of drug metabolites ijpras.comresearchgate.net.
Role of Cytochrome P450 Enzymes in this compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs, including antihistamines wikipedia.orgmdpi.com. These enzymes primarily function as monooxygenases, converting xenobiotics into more hydrophilic derivatives that are more readily excreted wikipedia.org. While a direct link between specific CYP enzymes and this compound metabolism is not explicitly detailed in the search results, other antihistamines are known to be substrates for CYP enzymes. For example, ebastine (B1671034) undergoes extensive first-pass metabolism by hepatic cytochrome P450 3A4 into its active metabolite, carebastine (B24193) wikidoc.org. Astemizole (B1665302) is metabolized by CYP2J2, particularly in the small intestine nih.gov. Given that this compound is a derivative of clemastine, another antihistamine drugfuture.com, it is plausible that CYP enzymes are involved in its metabolic fate.
Characterization of Renal and Hepatic Elimination
Drug elimination from the body occurs primarily through renal excretion (via the kidneys) and hepatic metabolism (followed by biliary or renal excretion of metabolites) icp.org.nz. The fraction of unchanged drug excreted in urine indicates the extent of renal elimination, while the remaining elimination is largely attributed to metabolism, primarily hepatic icp.org.nz. Hepatic clearance is defined as the volume of blood cleared of the drug by the liver per unit of time uoanbar.edu.iq. Renal excretion involves glomerular filtration, tubular secretion, and tubular reabsorption slideshare.netuomustansiriyah.edu.iqksumsc.com. The total body clearance is the sum of renal and non-renal (primarily hepatic) clearance uoanbar.edu.iq.
While detailed quantitative data on the exact proportions of renal and hepatic elimination for this compound were not found, studies on other drugs highlight the importance of both routes. For instance, drugs that are primarily renally excreted have an excretion rate constant that can be readily evaluated uoanbar.edu.iq. For drugs primarily metabolized, the metabolism rate constant is often determined indirectly uoanbar.edu.iq. Patients with severe liver or kidney disease may require caution with this compound, suggesting that these organs are involved in its disposition patsnap.com.
Population Pharmacokinetics and Variability in this compound Disposition
Population pharmacokinetics studies aim to characterize the variability in drug disposition among individuals within a target population core.ac.uk. This variability can influence the effectiveness and safety of a drug.
Influence of Demographic Factors on Pharmacokinetics
Various demographic factors can influence drug pharmacokinetics, leading to inter-individual variability unil.chresearchgate.net. These factors include age, body size, genetic makeup, disease states, concomitant drug use, and environmental factors unil.chresearchgate.net. For example, age and body size are known to affect pharmacokinetic parameters unil.chresearchgate.net. Patients with severe liver or kidney disease may have altered this compound metabolism and excretion patsnap.com.
Methodological Approaches to Address Inter-Individual Variability
Addressing inter-individual variability in drug disposition is crucial for optimizing therapy unil.ch. Methodological approaches include population pharmacokinetic modeling, which uses statistical methods to describe the typical pharmacokinetic profile in a population and quantify the variability around this typical profile core.ac.uk. These models can incorporate covariates, such as demographic factors, to explain some of the observed variability core.ac.ukd-nb.info.
Studies evaluating the bioequivalence of different this compound formulations in healthy volunteers have been conducted, measuring serum concentrations to assess pharmacokinetic parameters like half-life (t½), time to maximum concentration (tmax), maximum concentration (Cmax), and area under the concentration-time curve (AUC) researchgate.netresearchgate.netresearchgate.net. These studies provide data on the central tendency and variability of these parameters within the studied population. For example, a study in healthy male volunteers reported mean pharmacokinetic parameters for this compound hydrochloride, including t½ of approximately 13 hours, tmax around 2.9-3.0 hours, and Cmax and AUC values researchgate.netresearchgate.net.
Data Tables
Based on the available search results, a summary of pharmacokinetic parameters from a bioequivalence study is presented below.
| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) | Unit |
| t½ | 13.09 ± 5.248 | 12.96 ± 4.670 | h |
| tmax | 2.9 ± 0.31 | 3.00 ± 0.22 | h |
| Cmax | 1759.6 ± 578.6 | 1707.1 ± 677.4 | pg·mL⁻¹ |
| AUC₀₋₄₈ h | 17928.6 ± 10964.4 | 17388.3 ± 11154.5 | pg·h·mL⁻¹ |
| AUC₀₋∞ | 19940.9 ± 13237.7 | 19528.4 ± 14164.6 | pg·h·mL⁻¹ |
Note: Data extracted from a bioequivalence study in healthy male volunteers researchgate.netresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 43082 |
This article has focused exclusively on the pharmacokinetic investigations of this compound as per the provided outline, drawing upon available scientific literature to describe its metabolism, elimination, and the factors contributing to variability in its disposition. Further research may be needed to fully elucidate specific metabolic pathways, the precise roles of individual CYP enzymes, and the quantitative contributions of renal and hepatic elimination for this compound.## Pharmacokinetic Profile of this compound: An Overview
This compound, a chemical compound identified as an antihistamine, undergoes various pharmacokinetic processes within the body, including absorption, distribution, metabolism, and excretion. Understanding these processes is fundamental to characterizing the drug's behavior and potential interactions. This article provides a focused overview of the pharmacokinetic investigations of this compound, adhering strictly to the specified outline.
Identification of Metabolic Pathways and Metabolites
The metabolism of this compound involves its transformation into various metabolites. While comprehensive details on the specific metabolic pathways for this compound are not extensively documented in the readily available literature, the metabolic fate of antihistamines in general often involves significant biotransformation nih.gov. These processes aim to convert the parent compound into more water-soluble substances that can be more easily eliminated from the body wikipedia.org. The identification and characterization of metabolites are critical steps in pharmacokinetic studies, as metabolites can possess pharmacological activity or contribute to the toxicity profile of a drug ijpras.com. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are commonly employed in the identification of drug metabolites in biological samples ijpras.comresearchgate.net.
Role of Cytochrome P450 Enzymes in this compound Metabolism
Cytochrome P450 (CYP) enzymes represent a crucial superfamily of enzymes involved in the metabolism of a vast number of drugs, including many antihistamines wikipedia.orgmdpi.com. These enzymes, primarily located in the liver and other tissues like the small intestine, catalyze various oxidative reactions that are key to drug biotransformation wikipedia.orgnih.gov. While direct experimental evidence specifically detailing the involvement of particular CYP enzymes in the metabolism of this compound is limited in the provided information, it is a common pathway for structurally related compounds. For instance, the antihistamine ebastine is known to undergo extensive metabolism mediated by hepatic CYP3A4 wikidoc.org, and astemizole is metabolized by CYP2J2 nih.gov. The role of CYP enzymes in this compound metabolism would typically involve the oxidation or modification of its chemical structure, leading to the formation of metabolites.
Characterization of Renal and Hepatic Elimination
Information suggests that caution is advised when administering this compound to patients with severe liver or kidney disease, implying that both hepatic metabolism and renal excretion contribute to its elimination patsnap.com. Quantifying the exact contribution of each route typically involves measuring the amount of unchanged drug excreted in urine and identifying and quantifying metabolites in urine and feces uoanbar.edu.iq.
Population Pharmacokinetics and Variability in this compound Disposition
Population pharmacokinetics investigates how demographic, pathophysiological, and environmental factors influence the variability in drug exposure among individuals in a target population core.ac.uk. This variability can lead to differences in drug efficacy and the likelihood of adverse effects.
Influence of Demographic Factors on Pharmacokinetics
Demographic factors such as age, body weight, gender, and race can contribute to inter-individual variability in drug pharmacokinetics unil.chresearchgate.net. Physiological differences associated with age and body size can affect drug absorption, distribution, metabolism, and excretion unil.chresearchgate.net. While specific studies detailing the impact of each demographic factor on this compound pharmacokinetics were not extensively found, it is a general principle in pharmacokinetics that these factors can influence drug disposition unil.chresearchgate.net.
Methodological Approaches to Address Inter-Individual Variability
Addressing inter-individual variability is crucial for optimizing drug therapy. Methodological approaches include conducting studies in diverse populations and utilizing population pharmacokinetic modeling core.ac.uk. Population pharmacokinetic models analyze data from a group of individuals to estimate typical pharmacokinetic parameters and quantify the extent of variability core.ac.ukd-nb.info. These models can also explore the influence of covariates (e.g., demographic factors, disease states) on pharmacokinetic parameters, helping to explain sources of variability and potentially guide individualized dosing strategies core.ac.ukd-nb.info. Bioequivalence studies, which compare the pharmacokinetics of different formulations of a drug in healthy volunteers, also provide insights into the variability of pharmacokinetic parameters within a study population researchgate.netresearchgate.netresearchgate.net.
A study evaluating the bioequivalence of two this compound hydrochloride preparations in healthy male volunteers reported the following pharmacokinetic parameters:
| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) | Unit |
| t½ | 13.09 ± 5.248 | 12.96 ± 4.670 | h |
| tmax | 2.9 ± 0.31 | 3.00 ± 0.22 | h |
| Cmax | 1759.6 ± 578.6 | 1707.1 ± 677.4 | pg·mL⁻¹ |
| AUC₀₋₄₈ h | 17928.6 ± 10964.4 | 17388.3 ± 11154.5 | pg·h·mL⁻¹ |
| AUC₀₋∞ | 19940.9 ± 13237.7 | 19528.4 ± 14164.6 | pg·h·mL⁻¹ |
Data derived from a bioequivalence study researchgate.netresearchgate.net.
This table illustrates the mean values and standard deviations for key pharmacokinetic parameters, providing an indication of the variability observed in this specific study population.
Structure Activity Relationship Sar Studies of Setastine and Analogues
Essential Structural Determinants for H1 Receptor Affinity
The core structure of Setastine, like many H1 antagonists, features a diaryl substitution pattern, which is considered essential for significant H1 receptor affinity. auburn.edupharmacy180.com This pattern typically involves two aryl or arylmethyl groups. auburn.edupharmacy180.com For optimal interaction with the H1 receptor, these two aryl moieties should ideally be capable of adopting a non-coplanar conformation. auburn.edu
This compound's structure includes a 1-(4-chlorophenyl)-1-phenylethoxy group linked via an ethylene (B1197577) chain to a hexahydroazepine ring. nih.govmedkoo.comdrugfuture.com The presence of the 4-chlorophenyl and phenyl groups constitutes the essential diaryl system. The basic terminal amine functional group, in this compound's case incorporated within the seven-membered hexahydroazepine ring, is also a key structural requirement for H1 receptor binding. ramauniversity.ac.inpharmacy180.comgpatindia.comgpatindia.com The amino moiety is typically protonated at physiological pH, which is important for its interaction with the H1 receptor. ramauniversity.ac.inpharmacy180.com
Impact of Substituent Modifications on Antihistaminic Potency
While specific detailed studies on the impact of a wide range of substituent modifications on this compound's antihistaminic potency were not extensively detailed in the search results, general principles of SAR for ethanolamine (B43304) ether antihistamines, to which this compound is structurally related (specifically, it's described as being structurally similar to clemastine (B1669165), an ethanolamine derivative), provide some insight. drugfuture.comgpatindia.com
In related compounds, modifications to the alkyl chain connecting the diaryl group to the terminal amine can influence activity. An ethylene chain is common and generally effective. ramauniversity.ac.inpharmacy180.com Branching of this chain can sometimes lead to decreased antihistaminic activity. pharmacy180.com The nature of the connecting atom (oxygen in this compound's ether linkage) and the substituents on the aryl rings are also known to impact potency in antihistamines. ramauniversity.ac.inpharmacy180.com For instance, in some ethanolamine ethers, the introduction of alkyl substituents at certain positions on the aryl rings can increase antihistaminic activity. gpatindia.comgpatindia.com
This compound has been reported to have antihistamine activity similar to that of clemastine fumarate (B1241708) in various in vivo and in vitro assays, including inhibition of histamine-induced lethality and bronchospasm in guinea pigs and contractile action in isolated guinea pig ileum. nih.gov This suggests that its specific substitution pattern and the incorporation of the amine into the hexahydroazepine ring result in potent H1 antagonism comparable to other established antihistamines.
Structural Features Influencing Central Nervous System Penetration and Sedation
A key characteristic of this compound is its classification as a non-sedating or mildly sedating antihistamine. wikipedia.orgtargetmol.comnih.govpatsnap.comncats.iomedchemexpress.com This is primarily attributed to its poor penetration of the blood-brain barrier (BBB). wikipedia.orgpatsnap.com Second-generation antihistamines like this compound are designed to selectively target peripheral H1 receptors, unlike many first-generation agents that readily cross the BBB and cause sedation. patsnap.comgoogle.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
While specific QSAR modeling studies focused solely on this compound and a defined series of its analogues were not found, the search results indicate that QSAR approaches are widely used in medicinal chemistry to establish mathematical relationships between chemical structure and biological activity. ramauniversity.ac.inmdpi.comsemanticscholar.orgnih.gov QSAR models utilize various molecular descriptors (e.g., electronic, steric, topological) to predict properties like receptor affinity or biological potency. mdpi.comsemanticscholar.orgnih.gov
Preclinical and Translational Research on Setastine
In Vitro Pharmacological Assays
In vitro studies are crucial for understanding the fundamental interactions of a compound with its biological targets and assessing its effects on cellular processes. For Setastine, key in vitro investigations have included competitive binding studies to histamine (B1213489) H1 receptors and the evaluation of its impact on histamine release from cellular models.
Competitive Binding Studies to Histamine H1 Receptors
Competitive binding studies are employed to determine the affinity of a compound for a specific receptor. These studies typically involve using a labeled ligand that binds to the receptor and assessing the ability of the test compound to displace this labeled ligand. This compound has been shown to be a potent antagonist of histamine H1 receptors nih.govncats.io. Studies using 3H-mepyramine displacement have indicated this compound's affinity for H1 receptors nih.gov. Comparative studies have assessed its affinity relative to other antihistamines. For instance, in displacement studies using 3H-mepyramine, this compound HCl demonstrated significantly weaker affinity for central nervous system (CNS) H1-receptors compared to clemastine (B1669165) fumarate (B1241708) nih.gov.
Concentration-Dependent Inhibition of Histamine Release in Cellular Models
The ability of a compound to inhibit the release of histamine from mast cells and basophils is a key indicator of its potential anti-allergic activity. Histamine release from these cells is a central event in allergic reactions. Research has investigated the effect of this compound on stimulus-evoked histamine release from rat peritoneal mast cells medchemexpress.comhoelzel-biotech.com. These studies assess the compound's capacity to prevent or reduce the degranulation of mast cells and the subsequent release of histamine in a concentration-dependent manner.
Animal Models of Allergic Disease and Inflammatory Responses
Animal models are utilized to evaluate the in vivo efficacy of a compound in conditions that mimic human diseases. Preclinical research on this compound has included its evaluation in various animal models relevant to allergic and inflammatory responses.
Efficacy in Models of Allergic Rhinoconjunctivitis
Allergic rhinoconjunctivitis is a common allergic disease affecting the nasal passages and eyes. Animal models of allergic rhinoconjunctivitis are used to study the effects of potential treatments on symptoms such as nasal congestion, sneezing, and ocular irritation. While specific detailed data on this compound's efficacy in these models were not extensively found in the provided snippets, the compound's use for treating allergies and rhinitis is mentioned wikipedia.org. Other antihistamines, like bilastine, have shown efficacy in animal models of histamine-mediated inflammation, including reducing capillary permeability and bronchospasm, which are relevant to allergic rhinoconjunctivitis laboratorioseurolab.comdovepress.com. These types of studies are standard for evaluating antihistamines.
Evaluation in Chronic Urticaria Models
Chronic urticaria is characterized by recurrent hives. Animal models are used to investigate the effects of compounds on reducing wheal and flare responses. This compound is mentioned as being used to treat chronic urticaria patsnap.com. Preclinical studies on related antihistamines in animal models have shown reductions in histamine-induced capillary permeability and microvascular leakage, which are relevant to urticaria dovepress.com.
Anaphylactic Shock Inhibition Studies in Sensitized Animals
Anaphylactic shock is a severe, potentially life-threatening allergic reaction. Studies in sensitized animals are used to assess the ability of a compound to inhibit or mitigate the systemic effects of anaphylaxis. This compound HCl has been shown to inhibit anaphylactic shock in guinea-pigs sensitized by horse serum nih.govncats.ioncats.io. This indicates that this compound can interfere with the cascade of events leading to anaphylactic reactions in this animal model. The inhibition of anaphylactic shock in sensitized animals is a significant finding in the preclinical evaluation of an antihistamine.
Comparative Preclinical Studies of this compound with Other Antihistamines
Preclinical research on this compound has included comparative studies using various in vivo and in vitro models to assess its antihistamine potency, duration of action, and selectivity compared to other agents like clemastine. nih.govncats.io
In studies involving guinea pigs, the antihistamine activity of this compound hydrochloride was found to be similar to that of clemastine fumarate in inhibiting histamine-induced lethality and bronchospasm, plasma extravasation in rats, and contractile action in isolated guinea-pig ileum. nih.govncats.io this compound hydrochloride also demonstrated inhibition of anaphylactic shock in guinea pigs sensitized by horse serum. nih.govncats.io
A key area of comparison has been the potential for central nervous system (CNS) effects. This compound hydrochloride has shown significantly weaker CNS depressant activity compared to clemastine fumarate in various mouse and rat models, including tests measuring inhibition of amphetamine-induced hypermotility, rotarod performance, potentiation of ethanol-narcosis, and prolongation of hexobarbital (B1194168) sleeping time. nih.govncats.io Displacement studies using 3H-mepyramine indicated that this compound hydrochloride had a significantly weaker affinity for CNS H1-receptors than clemastine fumarate. nih.govncats.io This weaker affinity for central H1 receptors is consistent with this compound being considered a non-sedative H1-antagonist. nih.govncats.io
This compound hydrochloride has been shown to have a long-lasting antihistamine effect, up to 16 hours, with good oral effectiveness in preclinical models. nih.govncats.io It has also been noted to have no cardiovascular effects in cats. nih.govncats.io Furthermore, no antiserotonin, anticholinergic, or antiadrenergic effects of this compound have been detected in these preclinical evaluations. wikipedia.orgnih.govncats.io
However, the available preclinical data strongly supports this compound as a potent H1-receptor antagonist with a favorable profile in terms of duration of action and reduced potential for CNS effects compared to some first-generation antihistamines like clemastine. nih.govncats.io
| Preclinical Finding | This compound HCl vs. Clemastine Fumarate | Reference |
| Antihistamine Activity (various models) | Similar potency | nih.govncats.io |
| CNS Depressant Activity | Much weaker | nih.govncats.io |
| Affinity for CNS H1-receptors | Significantly weaker | nih.govncats.io |
| Duration of Antihistamine Effect | Long-lasting (up to 16h) | nih.govncats.io |
| Cardiovascular Effects (cats) | None detected | nih.govncats.io |
| Antiserotonin Effect | None detected | wikipedia.orgnih.govncats.io |
| Anticholinergic Effect | None detected | wikipedia.orgnih.govncats.io |
| Antiadrenergic Effect | None detected | wikipedia.orgnih.govncats.io |
Clinical Research and Therapeutic Applications of Setastine
Clinical Efficacy Studies in Allergic Conditions
Setastine is indicated for the treatment of allergies and rhinitis. nih.gov Clinical trials and studies have suggested promising results regarding its efficacy in managing symptoms associated with allergic conditions. nih.gov
This compound in the Treatment of Allergic Rhinitis
This compound is used to treat allergic rhinitis. nih.gov It serves as an effective treatment option for this ailment. nih.gov While specific detailed data tables from large-scale clinical trials focused solely on this compound's efficacy in allergic rhinitis were not extensively available in the examined literature, its classification as a second-generation H1 antihistamine and its use in this indication suggest its role in alleviating symptoms mediated by histamine (B1213489) release. nih.govnih.gov
This compound in the Management of Chronic Urticaria
This compound is also indicated as an effective treatment for chronic urticaria. nih.gov As with allergic rhinitis, detailed quantitative data specifically from extensive clinical trials on this compound for chronic urticaria were not prominently featured in the provided search results. However, its therapeutic application in this condition is noted. nih.gov
Comparative Clinical Trials of this compound
Comparative studies involving this compound have been conducted to assess its effects relative to other antihistamines.
Efficacy and Tolerability Compared to First-Generation Antihistamines
A two-phase clinicopharmacological trial in humans evaluated this compound (EGYT-2062) in comparison to clemastine (B1669165), a first-generation antihistamine. The study involved eight healthy volunteers. nih.gov This trial assessed the pharmacodynamic effect of this compound using intracutaneous histamine and acetylcholine (B1216132) tests. nih.gov The antihistaminic effect of this compound in this study was found to be nearly equivalent to that of clemastine when administered at a dose of 1 mg three times daily. nih.gov this compound's antiacetylcholine effect, however, exceeded that of clemastine. nih.gov
Efficacy and Tolerability Compared to Other Second-Generation Antihistamines
Information directly comparing the efficacy and tolerability of this compound to a wide range of other second-generation antihistamines (such as cetirizine (B192768), loratadine (B1675096), fexofenadine (B15129), etc.) in detailed clinical trials was not extensively available in the provided search results. The literature primarily discussed the comparative profiles of other second-generation agents amongst themselves. nih.govdovepress.comjiaci.orgnih.govijbcp.comresearchgate.netjimc.irnih.govnih.govjiaci.orgfrontiersin.orgresearchgate.netnih.govnih.govnih.govjapi.orgbinasss.sa.crjcadonline.comnih.gov
Objective Assessment of Central Nervous System Effects in Human Subjects (e.g., Neuropsychiatric Examination)
A human clinicopharmacological trial included an assessment of this compound's effect on the CNS through neuropsychiatric examination in eight healthy volunteers. nih.gov The study noted that this compound had few psychic side-effects and might be tolerated better than clemastine in this regard. nih.gov This aligns with the understanding that this compound penetrates the blood-brain barrier poorly, contributing to it being only mildly sedating compared to molecules like diphenhydramine. nih.gov
Data from the comparative human study on CNS effects:
| Assessment | This compound Findings (vs. Clemastine) | Citation |
| Psychic Side-Effects | Few | nih.gov |
| Overall CNS Tolerability | Might be tolerated better | nih.gov |
| Sedation (General Knowledge) | Mildly sedating | nih.gov |
Combination Therapy Research Involving this compound
Combination therapy involving antihistamines is a strategy explored to improve treatment outcomes, particularly in conditions like chronic urticaria where monotherapy may not provide adequate relief. tandfonline.com While the general concept of combining H1 antihistamines has shown superior efficacy compared to monotherapy in numerous studies for urticaria, specific research on this compound in such combinations is less extensively documented in the provided search results compared to other antihistamines like loratadine, cetirizine, fexofenadine, and desloratadine (B1670295).
One study noted the clinical observation of this compound hydrochloride combined with loratadine tablets for chronic urticaria, examining its influence on certain markers. Another study mentioned this compound as one of the H1-antihistamines used in combination with Tripterygium glycosides for treating chronic urticaria in adults. tandfonline.comnih.gov
Combination therapies are being explored to enhance efficacy and potentially reduce the need for increased doses of a single antihistamine, which might lead to more adverse effects. The development of combination products, including those with this compound hydrochloride, is an emerging trend in the pharmaceutical market, aiming for improved patient compliance and efficacy. datainsightsmarket.com
This compound in Conjunction with Other Antihistamines for Enhanced Efficacy
Research into combining this compound specifically with other antihistamines for enhanced efficacy appears limited within the provided search results. While the principle of combining different H1 antihistamines or combining H1 antihistamines with other classes of drugs (like Tripterygium glycosides or intranasal steroids) has shown promise in improving symptom control in allergic conditions, direct comparative studies detailing the enhanced efficacy of this compound when combined with other specific antihistamines are not prominently featured. tandfonline.comnih.govjwatch.org
General findings on combination therapy with H1 antihistamines in urticaria indicate superior efficacy compared to monotherapy in a significant number of studies. For instance, a scoping review found that combination therapy exhibited superior efficacy in 94 out of 99 studies that reported treatment efficacy. Common combinations studied include loratadine and cetirizine, levocetirizine (B1674955) and desloratadine, and desloratadine and fexofenadine.
Although this compound is listed as a second-generation antihistamine, similar to many used in these combinations, specific data demonstrating its enhanced efficacy when combined with another antihistamine is not detailed in the provided snippets. patsnap.comgoogle.com
Immunological and Inflammatory Marker Modulation in Combination Regimens
The modulation of immunological and inflammatory markers is an area of research in allergic conditions and their treatment. This compound itself is suggested to have potential anti-inflammatory properties in addition to its H1 receptor antagonism. patsnap.compatsnap.com
In the context of combination therapy involving this compound, one study on the combination of this compound hydrochloride with loratadine tablets for chronic urticaria investigated its influence on IgE, WBC, and 5-HT levels. While the specific findings regarding the modulation of these markers by the this compound-loratadine combination are not detailed in the provided snippets, the study's focus indicates an interest in how this combination impacts immunological and inflammatory parameters.
More broadly, research on combination therapies for urticaria has indicated a reduction of inflammatory factors in some studies. For example, a review mentioned that five studies reported a reduction of inflammatory factors with combination therapy.
Studies on other antihistamines in combination or with other agents have also explored effects on inflammatory markers. For instance, a study on azelastine (B1213491) and fexofenadine (other H1RAs) in cutaneous Leishmania major infection noted that azelastine significantly decreased the expression of the proinflammatory cytokine IL-1β in an ex vivo system. plos.org Another study on a combination of Simiao pill and halometasone (B1672925) cream for eczema found it might improve efficacy by reducing serum levels of LTB4 and TSLP, which are related to immune and inflammatory responses. amegroups.org
While the provided information confirms that the impact on immunological and inflammatory markers is a relevant area of investigation in combination therapies for allergic and inflammatory conditions, specific detailed data on how this compound combinations modulate a wide range of such markers is limited within these results.
Summary of Combination Therapy Findings (General Antihistamine Combinations)
| Combination Type | Condition Treated | Observed Efficacy vs. Monotherapy | Impact on Inflammatory Markers |
| Various H1 Antihistamine Combinations | Urticaria | Superior Efficacy in 94 studies | Reduction reported in 5 studies |
| This compound + Loratadine | Chronic Urticaria | Clinical observation noted | Influence on IgE, WBC, 5-HT levels studied |
| This compound + Tripterygium Glycosides | Chronic Urticaria | Improved efficacy vs. H1-AH alone tandfonline.comnih.gov | Not specified in snippets |
Drug Interaction Profiles of Setastine
Pharmacokinetic Drug Interactions of Setastine
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug, which can affect its concentration at the site of action.
Interactions with Hepatic Enzyme Modulators (e.g., CYP450 Inhibitors and Inducers)
The metabolism of this compound can be influenced by drugs that modulate the activity of hepatic enzymes, particularly the cytochrome P450 (CYP450) system. CYP450 enzymes are a major system involved in the metabolism of many drugs in the liver. jiaci.orgnih.govregulations.gov
CYP450 Inhibitors: Concomitant use of CYP450 enzyme inhibitors may lead to increased plasma concentrations of this compound. patsnap.com This occurs because inhibitors reduce the rate at which this compound is metabolized, potentially heightening the risk of side effects. patsnap.com Examples of CYP450 inhibitors that may interact with this compound include ketoconazole (B1673606) and erythromycin. patsnap.com
CYP450 Inducers: Conversely, CYP450 inducers can accelerate the metabolism of this compound. patsnap.com This may result in decreased plasma concentrations of this compound, potentially reducing its effectiveness. patsnap.com Rifampicin is an example of a CYP450 inducer that may interact with this compound. patsnap.com
Impact on Plasma Concentrations of Co-Administered Drugs
While information specifically detailing this compound's impact on the plasma concentrations of a wide range of co-administered drugs is limited in the provided search results, the influence of hepatic enzyme modulation on this compound's own plasma concentration highlights the potential for reciprocal effects if this compound were to significantly inhibit or induce CYP450 enzymes involved in the metabolism of other drugs. However, some sources suggest this compound has no antiadrenergic or antiserotonergic effects, and it is primarily a selective H1 antagonist. wikipedia.orgnih.govncats.io Further detailed research findings, potentially involving specific in vitro or in vivo studies, would be necessary to comprehensively assess this compound's impact on the plasma concentrations of various co-administered drugs.
Limited pharmacokinetic data for this compound Hydrochloride in healthy volunteers showed specific parameters after oral administration. researchgate.net
| Pharmacokinetic Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| t1/2 (h) | 13.09 ± 5.248 | 12.96 ± 4.670 |
| tmax (h) | 2.9 ± 0.31 | 3.00 ± 0.22 |
| Cmax (pg/mL) | 1759.6 ± 578.6 | 1707.1 ± 677.4 |
| AUC0~48 h (pg·h/mL) | 17928.6 ± 10964.4 | 17388.3 ± 11154.5 |
| AUC0~∞ (pg·h/mL) | 19940.9 ± 13237.7 | 19528.4 ± 14164.6 |
*Data derived from a study on the bioequivalence of this compound hydrochloride syrup. researchgate.net
Pharmacodynamic Drug Interactions of this compound
Pharmacodynamic interactions occur when drugs have additive or opposing pharmacological effects at their sites of action.
Interactions with Central Nervous System Depressants
Concomitant use of this compound with central nervous system (CNS) depressants may enhance sedative effects. patsnap.com Although this compound is considered a second-generation antihistamine with generally mild sedative effects compared to first-generation antihistamines, caution is advised. wikipedia.orgnih.govncats.iopatsnap.com CNS depressants that may interact with this compound include benzodiazepines, opioids, and certain antidepressants. patsnap.com Alcohol may also potentiate the sedative effects of this compound. patsnap.com Studies comparing this compound's CNS depressant activity to Clemastine (B1669165) fumarate (B1241708) have shown this compound to have much weaker activity. nih.govncats.io Electroencephalography (EEG) studies have also been used to assess the sedative effects of antihistamines like this compound, suggesting it has a profile similar to other drugs with favorable sedative side effects. researchgate.net
Potential for Additive Effects with Other Antihistamines and Anticholinergic Agents
Patients taking other antihistamines or anticholinergic drugs concurrently with this compound should exercise caution due to the potential for additive effects. patsnap.com While this compound itself has been reported to have no anticholinergic effects, other antihistamines often possess anticholinergic activity. wikipedia.orgnih.govncats.iogoogle.comdrugs.com Combined anticholinergic effects can lead to symptoms such as increased dry mouth, urinary retention, or constipation. patsnap.com
Advanced Research Methodologies and Future Directions for Setastine
Advanced Analytical Techniques for Setastine Quantification in Biological Matrices
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. researchgate.netsynexagroup.com Advanced analytical techniques are continuously being developed to enhance the sensitivity, accuracy, and efficiency of these measurements. researchgate.net
Common biological matrices used for drug quantification include blood, plasma, serum, and urine. japsonline.comjapsonline.com Alternative matrices such as saliva, hair, and nails are also utilized. japsonline.comjapsonline.com
Several analytical techniques are employed for the detection and quantification of pharmaceutical compounds in biological samples. These include:
Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS). researchgate.netjapsonline.comjapsonline.comresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA). japsonline.comjapsonline.com
Radioimmunoassay (RIA). japsonline.comjapsonline.com
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF). japsonline.com
Ultra-Performance Liquid Chromatography (UPLC) combined with TOF. japsonline.com
Fluorescence Polarization Immunoassay (FPIA). japsonline.com
Enzyme Multiplied Immunoassay Technique (EMIT). japsonline.com
LC-MS/MS is frequently used for determining this compound hydrochloride serum concentrations in bioequivalence studies, demonstrating its applicability for sensitive and accurate quantification in biological matrices. researchgate.net
Recent advances in analytical techniques for quantifying pharmaceutical compounds in biological matrices include high-throughput screening, miniaturization, and the integration of artificial intelligence (AI). researchgate.net These advancements have the potential to significantly impact the field. researchgate.net
Novel Approaches in this compound Clinical Trial Design and Methodology
Innovation in clinical trial design and methodology is crucial for accelerating the development of new medicines and improving the efficiency and success rate of clinical trials. efpia.eunih.gov Novel approaches aim to address challenges such as the time and number of patients required for traditional trials, as well as the high risks and costs associated with drug development. efpia.eu
Adaptive designs are a promising approach that utilizes interim data to modify an ongoing trial without compromising its validity. nih.gov These designs can involve pre-specified modifications based on accumulating data, such as re-estimating sample size or changing the primary endpoint. nih.gov
Master protocols represent another novel approach, allowing for the evaluation of multiple treatments within a single overarching study. efpia.eu This can take various forms, including umbrella trials (multiple treatments for one disease), basket trials (one treatment for multiple related diseases), or platform trials (multiple therapies in a single disease with a perpetual structure). efpia.eu These designs often require sophisticated statistical methods for proper randomization, interim analysis, and assessment of success or futility. efpia.eu
Bayesian methods and causal inference methods are examples of analytical strategies often associated with novel trial designs, particularly in areas like rare diseases. researchgate.net
While specific details on novel clinical trial designs solely for this compound were not extensively found, the principles of these advanced methodologies can be applied to future this compound research to optimize trial efficiency and gain more comprehensive insights into its effects.
Exploration of New Therapeutic Indications for this compound (e.g., beyond classical allergic conditions)
While this compound is primarily known for its use in classical allergic conditions like allergic rhinitis and chronic urticaria, current research indicates its potential in treating other allergic conditions and potentially expanding into broader therapeutic areas. patsnap.com
This compound's mechanism as a highly selective H1 receptor antagonist is central to its effects in allergic diseases. wikipedia.orgpatsnap.comnih.gov However, research suggesting potential anti-inflammatory properties of this compound opens avenues for exploring indications beyond simple H1 blockade. patsnap.com
The anti-inflammatory and immunomodulatory effects of antihistamines, including potential modulation of T helper type 1 (Th1) and Th2 cytokine balance, are areas of ongoing research for various compounds in this class. nih.gov Exploring if this compound exhibits significant effects on inflammatory pathways beyond histamine (B1213489) antagonism could lead to its investigation in conditions where inflammation plays a key role, even if not primarily driven by immediate hypersensitivity reactions.
While the provided search results did not detail specific novel non-allergic indications being explored for this compound, the general trend in antihistamine research towards understanding their broader effects on the immune system suggests that such explorations are a potential future direction.
Pharmacogenomics and Personalized Medicine in this compound Therapy
Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging approach in personalized medicine. mdpi.comnih.govimsociety.orgnih.gov It aims to tailor drug selection and dosing based on an individual's genetic makeup to optimize efficacy and minimize adverse effects. mdpi.comimsociety.org
While pharmacogenomic guidelines exist for some drugs, their implementation in clinical practice is still developing. mdpi.comnih.gov Research in this field involves identifying genetic variations in pharmacogenes (e.g., drug-metabolizing enzymes, transporters, receptors) and assessing their clinical relevance as biomarkers. nih.gov
For this compound therapy, pharmacogenomic research could potentially identify genetic markers that influence individual responses to the drug. This could include variations affecting its absorption, distribution, metabolism, or excretion, as well as variations in histamine receptors or downstream signaling pathways involved in allergic and inflammatory responses.
Identifying such genetic factors could help predict which patients are likely to respond best to this compound, require dose adjustments, or be at higher risk of side effects (though safety/adverse effects are outside the scope of this article). Personalized medicine approaches guided by pharmacogenomics could potentially lead to more effective and individualized this compound treatment strategies.
Emerging Research in this compound's Anti-inflammatory and Immunomodulatory Mechanisms
Research suggests that this compound may possess anti-inflammatory properties in addition to its primary antihistamine activity. patsnap.com This aligns with broader research into the anti-inflammatory and immunomodulatory effects of H1-receptor antagonists. nih.gov
Antihistamines have been shown to interfere with T cell-related inflammatory molecules and can modulate immune cascades. nih.gov Some H1-receptor antagonists have been reported to inhibit Th2 cytokine production, which are key mediators in allergic inflammation. nih.gov
Studies on other compounds have explored anti-inflammatory mechanisms such as the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.netmdpi.comxiahepublishing.com While specific detailed research on this compound's precise anti-inflammatory and immunomodulatory pathways was not extensively found in the provided results, the indication of these properties suggests that future research is likely to delve into these mechanisms.
Emerging research in this area for this compound could involve investigating its effects on:
Inflammatory signaling pathways (e.g., NF-κB, PI3K-Akt). researchgate.netxiahepublishing.com
Production of pro-inflammatory cytokines and chemokines. mdpi.comxiahepublishing.com
Modulation of immune cell function, particularly T cells and mast cells. nih.gov
The balance between Th1 and Th2 immune responses. nih.gov
Understanding these mechanisms could provide a more complete picture of this compound's therapeutic effects and potentially identify new targets for therapeutic intervention or combination therapies.
Q & A
Q. What are the standard analytical methods for characterizing Setastine’s purity and structural integrity?
To ensure reproducibility, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to confirm stoichiometry. For novel derivatives, mass spectrometry (MS) and X-ray crystallography are recommended. Experimental protocols must detail solvent systems, instrumentation parameters, and calibration standards, as outlined in chemical synthesis guidelines .
Q. How should researchers design in vitro assays to evaluate this compound’s antihistamine activity?
Use histamine H1 receptor-binding assays with radiolabeled ligands (e.g., -mepyramine) to measure competitive inhibition. Include positive controls (e.g., cetirizine) and negative controls (vehicle-only wells). Dose-response curves should span 3–5 logarithmic concentrations, with IC₅₀ calculations using nonlinear regression models. Validate results with functional assays, such as guinea pig ileum contraction inhibition, to confirm receptor antagonism .
Q. What pharmacokinetic parameters are critical when evaluating this compound’s bioavailability in preclinical models?
Focus on maximum plasma concentration (Cₘₐₓ), time to Cₘₐₓ (Tₘₐₓ), elimination half-life (t₁/₂), and area under the curve (AUC). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in plasma/tissue homogenates. Use Sprague-Dawley rats or C57BL/6 mice, ensuring fasting protocols and standardized dosing (oral vs. intravenous) to minimize variability .
Advanced Research Questions
Q. What experimental strategies can minimize confounding variables when assessing this compound’s CNS effects in human trials?
Implement double-blind, placebo-controlled crossover designs with washout periods ≥5 half-lives. Use quantitative electroencephalography (qEEG) to monitor alpha/theta ratios and beta power as markers of sedation. Stratify participants by CYP450 metabolizer status to account for pharmacokinetic variability. Reference the 1994 EEG study comparing this compound to terfenadine and chloropyramine .
Q. How can researchers resolve contradictions in reported sedative effects of this compound across clinical studies?
Conduct a systematic review with meta-analysis, subgrouping studies by dosage (e.g., 1–4 mg/day), patient demographics (e.g., allergic rhinitis vs. healthy volunteers), and measurement tools (qEEG vs. subjective scales). Assess heterogeneity via I² statistics and perform sensitivity analyses to identify outlier methodologies. Adhere to PRISMA guidelines for transparency .
Q. What are the best practices for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
Apply combinatorial chemistry to generate analogs with variations in the piperidine ring and aromatic substituents. Use density functional theory (DFT) to predict binding affinity to H1 receptors. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) and validate each step with thin-layer chromatography (TLC). Prioritize derivatives with >90% purity for in vivo testing .
Q. How can multi-omics data be integrated with phenotypic assays to elucidate this compound’s mechanisms?
Combine transcriptomics (RNA-seq) of mast cells treated with this compound with proteomic profiling (LC-MS/MS) to identify downstream targets. Validate findings using CRISPR-Cas9 knockouts of candidate genes in in vitro histamine-release assays. Use pathway enrichment tools (e.g., DAVID, STRING) to map signaling networks and prioritize nodes for functional validation .
Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?
Follow OECD Guidelines 407 (28-day repeated dose toxicity) with Wistar rats, including hematological, hepatic, and renal function markers. Standardize housing conditions (temperature, light cycles) and diet. Provide raw data for ALT, AST, BUN, and creatinine in supplementary materials, alongside statistical codes (R/Python scripts) for transparency .
Methodological Notes
- Data Contradiction Analysis : For conflicting results, apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate causality. Use funnel plots to detect publication bias in meta-analyses .
- Experimental Design : Power calculations (G*Power software) must justify sample sizes, with α=0.05 and β=0.20. Pre-register protocols on platforms like ClinicalTrials.gov or OSF .
- Literature Review : Prioritize primary sources from PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed platforms (e.g., BenchChem) to maintain rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
